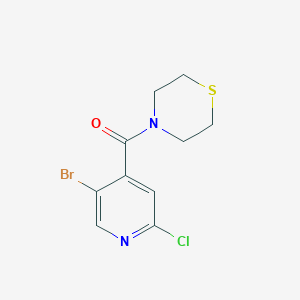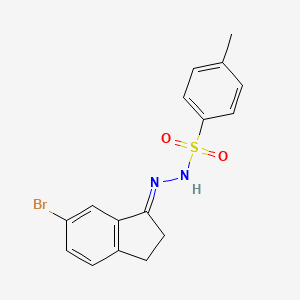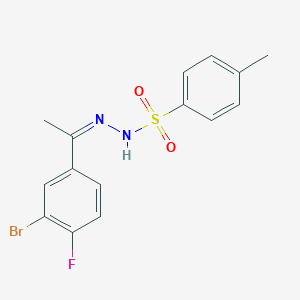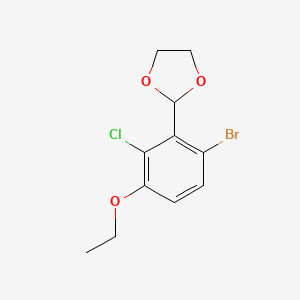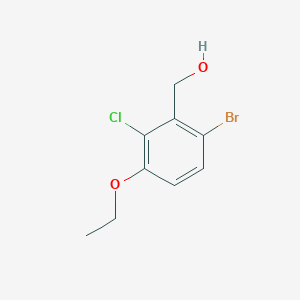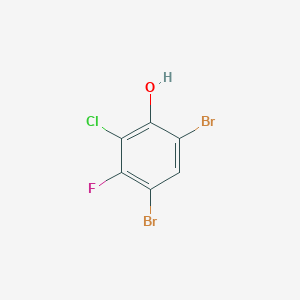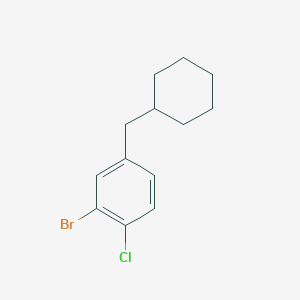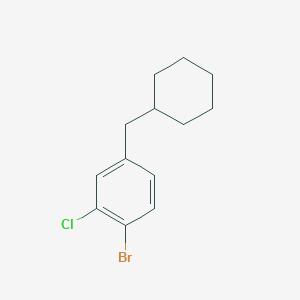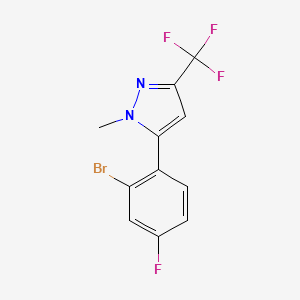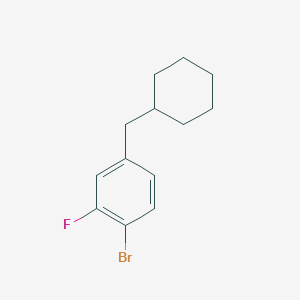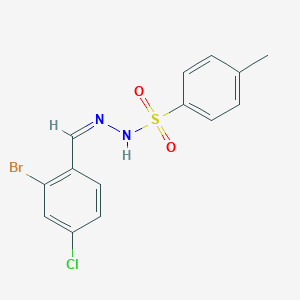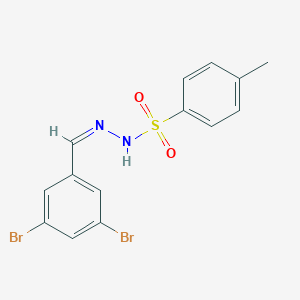
3-Bromo-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethylpyridines (TFMPs) are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives involves several steps, including the chlorination of the pyridine ring . This process yields various products, which can be used to produce several commercial products .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a trifluoromethyl group and a pyridine moiety . These unique characteristics contribute to the biological activities of these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives include the chlorination of the pyridine ring . This reaction yields various products, which can be further converted to other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of the trifluoromethyl group . This group is strongly electron-withdrawing, which affects the properties of the compounds .科学的研究の応用
3-Bromo-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine has been studied for its various applications in scientific research. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidines and quinazolines. It has also been used as a catalyst in the synthesis of various organic compounds, such as oxazoles and thiazoles. In addition, this compound has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents.
作用機序
Target of Action
Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives have a significant impact on various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Trifluoromethylpyridine derivatives are known to have significant biological activities, suggesting that they may have a variety of molecular and cellular effects .
Action Environment
It is known that the biological activities of trifluoromethylpyridine derivatives can be influenced by various factors, including the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
実験室実験の利点と制限
The advantages of using 3-Bromo-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine in lab experiments include its low cost, its availability, and its ability to catalyze the formation of various organic compounds. The main limitation of using this compound in lab experiments is its potential toxicity, which can be dangerous if not handled properly.
将来の方向性
There are several potential future directions for the research and application of 3-Bromo-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine. These include the development of new synthetic methods for the synthesis of this compound, the exploration of its potential therapeutic applications, and the investigation of its potential toxic effects. Additionally, further research could be done to explore the mechanism of action of this compound, as well as its potential biochemical and physiological effects.
合成法
The synthesis of 3-Bromo-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine is generally done through a two-step process. The first step involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with bromine in an aqueous solution. This reaction results in the formation of this compound. The second step involves the reaction of the this compound with an acid, such as acetic acid, to form the desired compound.
特性
IUPAC Name |
3-bromo-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3N3/c1-17-8(3-9(16-17)10(12,13)14)6-2-7(11)5-15-4-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEESTMNGDBMPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

